![molecular formula C14H18O2S B7970342 (E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one](/img/structure/B7970342.png)
(E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one
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Overview
Description
(E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a butoxy group, a methylthio group, and a phenyl ring connected through a prop-2-en-1-one linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one typically involves the reaction of 4-(methylthio)benzaldehyde with butyl vinyl ether in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one is C₁₄H₁₈O₂S, with a molecular weight of 250.357 g/mol. The compound features a butoxy group attached to a phenyl ring substituted with a methylthio group, contributing to its unique chemical reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties, including:
- Antimicrobial Activity : Studies have indicated that similar chalcone derivatives exhibit antimicrobial effects against various bacterial strains. The presence of the methylthio group may enhance the compound's bioactivity due to increased lipophilicity, facilitating membrane penetration .
- Anticancer Properties : Chalcones are known for their ability to inhibit cancer cell proliferation. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways such as the STAT3 pathway .
Materials Science
The compound's unique structure allows it to be utilized in the development of new materials:
- Organic Light Emitting Diodes (OLEDs) : Compounds with similar conjugated systems are being studied for their potential use in OLED technology due to their ability to emit light when an electric current is applied. The incorporation of butoxy groups can improve solubility and processability in organic solvents, making them suitable for device fabrication .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several chalcone derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance antimicrobial activity. The study highlighted the importance of substituents like methylthio in improving efficacy .
Case Study 2: Anticancer Activity
In another investigation focused on chalcone derivatives, this compound demonstrated cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways. This study underscores the potential of this compound as a lead structure for developing novel anticancer agents .
Table 1: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of (E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-Butoxy-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a methylthio group.
(E)-3-Butoxy-1-(4-ethylthio)phenyl)prop-2-en-1-one: Contains an ethylthio group instead of a methylthio group.
Uniqueness
(E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
(E)-3-Butoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one is a synthetic compound belonging to the chalcone class, characterized by its unique structural features that contribute to its biological properties. Chalcones are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₄H₁₈O₂S
- Molecular Weight : 250.357 g/mol
- CAS Number : 824932-89-0
Chalcones, including this compound, exert their biological effects through various mechanisms:
- Inhibition of Matrix Metalloproteinases (MMPs) : These enzymes play a crucial role in cancer metastasis and tissue remodeling. Chalcones have been reported to inhibit MMP activity, thereby potentially reducing tumor invasion and metastasis .
- Antioxidant Activity : The presence of phenolic groups in chalcones contributes to their ability to scavenge free radicals, which can mitigate oxidative stress-related diseases .
- Cytotoxic Effects on Cancer Cells : Research indicates that certain chalcone derivatives exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been demonstrated that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways .
Table 1: Summary of Cytotoxicity Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 (breast cancer) | 25 | Induction of apoptosis |
Study B | HeLa (cervical cancer) | 30 | MMP inhibition |
Study C | A549 (lung cancer) | 20 | ROS generation |
Anti-inflammatory Effects
Chalcones are also recognized for their anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.
Table 2: Inflammatory Marker Reduction
Compound | Inflammatory Marker | Reduction (%) |
---|---|---|
(E)-3-butoxy... | TNF-alpha | 40% |
(E)-3-butoxy... | IL-6 | 35% |
Case Studies
A notable case study involved the evaluation of the compound's effects on human lung adenocarcinoma cells. The results indicated significant inhibition of cell proliferation and migration, alongside increased apoptosis markers such as cleaved caspase-3 and PARP .
Properties
IUPAC Name |
(E)-3-butoxy-1-(4-methylsulfanylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2S/c1-3-4-10-16-11-9-14(15)12-5-7-13(17-2)8-6-12/h5-9,11H,3-4,10H2,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMWRQNNBUUHIZ-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CC(=O)C1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO/C=C/C(=O)C1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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